LAMPA

Description

Properties

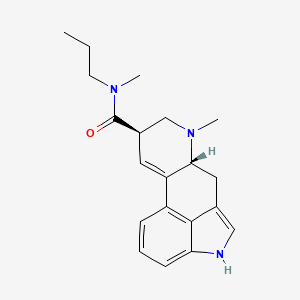

IUPAC Name |

(6aR,9R)-N,7-dimethyl-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O/c1-4-8-22(2)20(24)14-9-16-15-6-5-7-17-19(15)13(11-21-17)10-18(16)23(3)12-14/h5-7,9,11,14,18,21H,4,8,10,12H2,1-3H3/t14-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRJGQXHVRNZRZ-RDTXWAMCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(C)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701043313 |

Source

|

| Record name | Lysergic acid methylpropylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40158-98-3 |

Source

|

| Record name | Lysergic acid methylpropylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040158983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysergic acid methylpropylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 40158-98-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSERGIC ACID METHYLPROPYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8T6RER0YI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of LAMPA (Lysergic Acid Methylpropylamide): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Lysergic Acid Methylpropylamide (LAMPA), a structural analog of lysergic acid diethylamide (LSD). This document details the chemical properties, synthesis pathway, and analytical data for LAMPA, intended for an audience with a strong background in organic chemistry and pharmacology.

Compound Data

LAMPA, also known as N-methyl-N-propyllysergamide, is a derivative of lysergic acid.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₅N₃O | [1] |

| Molecular Weight | 323.43 g/mol | [1] |

| CAS Number | 40158-98-3 | [2] |

| IUPAC Name | (6aR,9R)-N,7-dimethyl-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | [1] |

| Canonical SMILES | CCCN(C)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C | [1] |

| Appearance | Not explicitly stated in search results | |

| Solubility | Not explicitly stated in search results |

Synthesis Pathway

The synthesis of LAMPA, like other lysergamides, begins with lysergic acid as the starting material. Lysergic acid itself can be obtained through the hydrolysis of ergot alkaloids produced by the Claviceps purpurea fungus or through total synthesis.[3][4] The core of the LAMPA synthesis involves the formation of an amide bond between the carboxyl group of lysergic acid and N-methyl-n-propylamine. A common and effective method to achieve this is through the formation of a mixed anhydride (B1165640) intermediate to activate the carboxylic acid for nucleophilic attack by the amine.[5]

Two primary methods for the formation of the mixed anhydride have been described for the synthesis of lysergamides:

-

Trifluoroacetic Anhydride (TFAA) Method: This method involves the reaction of lysergic acid with TFAA at low temperatures to form a reactive mixed anhydride. This intermediate readily reacts with the secondary amine, N-methyl-n-propylamine, to yield LAMPA. A key advantage of this method is the suppression of racemization at the C8 position of the lysergic acid backbone.[5]

-

Isobutyl Chloroformate Method: An alternative route utilizes isobutyl chloroformate in the presence of a non-nucleophilic base, such as N-methylmorpholine, to generate the mixed anhydride. This is followed by the addition of N-methyl-n-propylamine to form the final amide product. This method has been reported to produce high yields of the desired lysergamide.[5]

Below is a generalized experimental protocol based on the mixed anhydride methodology.

Experimental Protocols

Note: The following protocols are generalized based on established methods for the synthesis of lysergic acid amides. Specific reaction conditions may require optimization for the synthesis of LAMPA.

Materials and Reagents

-

d-Lysergic acid

-

Trifluoroacetic anhydride (TFAA) or Isobutyl chloroformate

-

N-methyl-n-propylamine

-

N-methylmorpholine (for the isobutyl chloroformate method)

-

Anhydrous acetonitrile (B52724) or dichloromethane (B109758)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Chromatography supplies (silica gel, solvents)

Synthesis via Trifluoroacetic Anhydride (TFAA) Method

-

Activation of Lysergic Acid: A solution of d-lysergic acid in anhydrous acetonitrile is cooled to a low temperature (typically below 0°C). Trifluoroacetic anhydride (approximately 2 equivalents) is added dropwise to the stirred solution, maintaining the low temperature. The reaction is stirred for a period to ensure the complete formation of the mixed anhydride of lysergic and trifluoroacetic acids.[6]

-

Amide Formation: To the solution containing the mixed anhydride, a solution of N-methyl-n-propylamine (approximately 5 equivalents) in anhydrous acetonitrile is added. The reaction mixture is then allowed to warm to room temperature and is stirred for several hours in the dark.[6]

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is partitioned between a non-polar organic solvent (e.g., chloroform (B151607) or ethyl acetate) and a dilute aqueous sodium bicarbonate solution. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the d-lysergic acid N-methyl-N-propylamide (LAMPA) and its diastereomer, d-iso-lysergic acid N-methyl-N-propylamide.

Synthesis via Isobutyl Chloroformate Method

-

Mixed Anhydride Formation: d-Lysergic acid is dissolved in an anhydrous solvent like dichloromethane or THF and cooled to 0°C. N-methylmorpholine is added, followed by the dropwise addition of isobutyl chloroformate. The mixture is stirred at this temperature for a sufficient time to form the mixed anhydride.

-

Amidation: N-methyl-n-propylamine is added to the reaction mixture, which is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Purification: The work-up and purification steps are similar to the TFAA method, involving an aqueous wash, extraction, drying, and chromatographic separation to isolate LAMPA.

Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of LAMPA using the mixed anhydride approach.

Caption: General Synthesis Workflow for LAMPA via the Mixed Anhydride Method.

Analytical Characterization

The characterization of LAMPA and its differentiation from its isomers and other lysergamides is crucial for research and forensic purposes. Various analytical techniques are employed for this purpose.

| Analytical Technique | Observations for LAMPA |

| Gas Chromatography-Mass Spectrometry (GC-MS) | LAMPA can be separated from LSD and its isomer MIPLA (N-methyl-N-isopropyllysergamide) under specific GC conditions. The mass spectrum of LAMPA is very similar to that of LSD, requiring careful analysis of fragmentation patterns and retention times for differentiation.[7] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | LC-MS methods can be used to separate LAMPA from other lysergamides. In-source collision-induced dissociation can help differentiate between co-eluting isomers based on distinct ion ratios.[7] |

| Infrared Spectroscopy (IR) | GC-solid phase IR spectroscopy can provide unambiguous identification and differentiation of LAMPA from its isomers based on unique absorption bands in the fingerprint region. |

Conclusion

The synthesis of LAMPA is a multi-step process that relies on the principles of amide bond formation, utilizing a mixed anhydride intermediate to activate the carboxylic acid of the lysergic acid precursor. While the general methodology is well-established for lysergamides, the specific optimization of reaction conditions is critical for achieving high yields and purity of the target compound. The analytical characterization of LAMPA requires a combination of chromatographic and spectroscopic techniques to ensure its unambiguous identification and differentiation from related compounds. This guide provides a foundational understanding for researchers and professionals working with this class of molecules.

References

- 1. Lysergic acid N-(methylpropyl)amide | C20H25N3O | CID 613620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lysergic acid N-(methylpropyl)amide [webbook.nist.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy Lysergic acid N-(methylpropyl)amide [smolecule.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. connectsci.au [connectsci.au]

A Comprehensive Analysis of the Mechanism of Action of d-Lysergic Acid Methyl-Propylamide (LAMPA) on Serotonin Receptors

Abstract: This technical guide provides an in-depth examination of the pharmacological profile of d-lysergic acid methyl-propylamide (LAMPA), a lysergamide (B1675752) derivative and analog of LSD. We detail its binding affinity and functional activity across a range of serotonin (B10506) (5-HT) receptor subtypes. This document consolidates quantitative data from key studies, outlines the experimental protocols used for its characterization, and illustrates its primary mechanism of action through detailed signaling pathway diagrams. The findings underscore LAMPA's potent and selective agonist activity at the 5-HT2A receptor, highlighting its utility as a tool for psychedelic research and potential therapeutic development.

Introduction

d-Lysergic acid methyl-propylamide (LAMPA) is a semi-synthetic psychedelic compound belonging to the lysergamide class of chemicals. As a structural analog of d-lysergic acid diethylamide (LSD), LAMPA has garnered interest within the scientific community for its distinct pharmacological profile at serotonin (5-HT) receptors. Understanding the precise mechanism of action of compounds like LAMPA is critical for elucidating the neurobiology of psychedelic effects and for the rational design of novel therapeutics targeting the serotonergic system.

This document serves as a technical guide, summarizing the current knowledge of LAMPA's interaction with 5-HT receptors. We present a detailed analysis of its binding and functional characteristics, the experimental methodologies employed in these characterizations, and the intracellular signaling cascades it initiates.

Serotonin Receptor Binding Profile of LAMPA

LAMPA exhibits a high affinity for several serotonin receptor subtypes, with a notable preference for the 5-HT2 family. Its binding profile has been characterized primarily through competitive radioligand binding assays, which measure the ability of the compound to displace a known radiolabeled ligand from the receptor. The dissociation constant (Ki) is a measure of binding affinity, where a lower value indicates a higher affinity.

Table 1: Binding Affinity (Ki, nM) of LAMPA at Human Serotonin (5-HT) Receptors

| Receptor Subtype | Radioligand | Ki (nM) | Reference Cell Line |

|---|---|---|---|

| 5-HT2A | [3H]ketanserin | 2.9 | HEK293 |

| 5-HT1A | [3H]8-OH-DPAT | 11 | HEK293 |

| 5-HT2C | [3H]mesulergine | 24 | HEK293 |

| 5-HT2B | [3H]LSD | 3.2 | CHO-K1 |

| 5-HT6 | [3H]LSD | 20 | HEK293 |

| 5-HT7 | [3H]LSD | 40 | HEK293 |

Data compiled from studies characterizing the pharmacological profile of LAMPA at cloned human serotonin receptors expressed in recombinant cell lines.

Functional Activity and Intracellular Signaling

LAMPA's primary mechanism of action is its functional agonism at the 5-HT2A receptor, which is strongly correlated with the induction of psychedelic effects. This activity is mediated through the activation of the Gq/11 G-protein signaling pathway. Upon binding, LAMPA stabilizes a receptor conformation that facilitates the exchange of GDP for GTP on the Gαq subunit, leading to its activation. The activated Gαq, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These messengers then propagate the signal, leading to an increase in intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).

Caption: LAMPA-induced 5-HT2A receptor signaling via the canonical Gq pathway.

Table 2: Functional Activity (EC50, nM) of LAMPA at Human 5-HT2A Receptor

| Assay Type | Measured Response | EC50 (nM) | Emax (% 5-HT) | Reference Cell Line |

|---|

| Calcium Flux | Gq/11-mediated Ca²⁺ release | 11.2 | 100% | HEK293 |

EC50 (half-maximal effective concentration) represents the concentration of LAMPA required to elicit 50% of its maximal response. Emax (maximum effect) is shown relative to the endogenous ligand serotonin (5-HT). This data confirms LAMPA as a full and potent agonist at the 5-HT2A receptor.

Key Experimental Methodologies

The characterization of LAMPA's pharmacological profile relies on standardized in vitro assays. Below are the detailed protocols for the primary experiments used to determine its binding affinity and functional potency.

Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound (LAMPA) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of LAMPA for the human 5-HT2A receptor.

Materials:

-

Cell Membranes: HEK293 cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]ketanserin, a selective 5-HT2A antagonist.

-

Test Compound: LAMPA, dissolved in DMSO and serially diluted.

-

Non-specific Ligand: Mianserin (10 µM) to determine non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, 96-well plates, filter mats.

Protocol:

-

Preparation: Cell membranes are thawed and homogenized in ice-cold assay buffer.

-

Incubation: A mixture containing cell membranes, [3H]ketanserin (at a concentration near its Kd, e.g., 1-2 nM), and varying concentrations of LAMPA is prepared in 96-well plates.

-

Equilibration: The plates are incubated at room temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Termination & Filtration: The incubation is terminated by rapid filtration through glass fiber filter mats, separating bound from free radioligand. The filters are washed quickly with ice-cold buffer to remove unbound radioactivity.

-

Quantification: The filter mats are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters, corresponding to the amount of bound [3H]ketanserin, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression. The IC50 (concentration of LAMPA that inhibits 50% of specific [3H]ketanserin binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Calcium Flux Functional Assay

This cell-based assay measures the functional potency of a compound by quantifying the increase in intracellular calcium that results from the activation of Gq-coupled receptors.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of LAMPA at the human 5-HT2A receptor.

Materials:

-

Cells: HEK293 cells stably co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Test Compound: LAMPA, dissolved in DMSO and serially diluted.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Instrumentation: Fluorescence plate reader (e.g., FLIPR, FlexStation) capable of automated liquid handling and kinetic reading.

Protocol:

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured overnight to form a confluent monolayer.

-

Dye Loading: The culture medium is removed, and cells are incubated with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C. The dye enters the cells and is cleaved to its active, fluorescent form.

-

Baseline Reading: The plate is placed in the fluorescence reader. A baseline fluorescence reading is taken for several seconds before the addition of the compound.

-

Compound Addition: The instrument automatically adds varying concentrations of LAMPA to the wells.

-

Kinetic Measurement: Fluorescence intensity is measured kinetically in real-time immediately following compound addition. Activation of the 5-HT2A receptor by LAMPA triggers Gq signaling, leading to IP3-mediated calcium release from the endoplasmic reticulum, causing a rapid increase in intracellular calcium and thus a sharp increase in fluorescence.

-

Data Analysis: The peak fluorescence response is measured for each concentration of LAMPA. The data are normalized to the response of a maximal concentration of serotonin (5-HT) and plotted against the log concentration of LAMPA. A sigmoidal dose-response curve is fitted using non-linear regression to determine the EC50 and Emax values.

Conclusion

The data presented in this guide establish d-lysergic acid methyl-propylamide (LAMPA) as a potent and high-affinity agonist for the human serotonin 5-HT2A receptor. Its primary mechanism of action involves the robust activation of the Gq/11 signaling pathway, leading to the mobilization of intracellular calcium. This profile is consistent with other classic psychedelic compounds and solidifies LAMPA's role as a valuable pharmacological tool for investigating the 5-HT2A receptor system. Further research may explore potential signaling bias and the in vivo consequences of its specific receptor interaction profile.

The Pharmacokinetics and Pharmacodynamics of Lampalizumab: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lampalizumab (INN) is an antigen-binding fragment (Fab) of a humanized monoclonal antibody designed as a targeted inhibitor of complement factor D (CFD).[1][2] Developed for the treatment of geographic atrophy (GA) secondary to age-related macular degeneration (AMD), Lampalizumab represents a therapeutic strategy aimed at modulating the alternative complement pathway, which is implicated in the pathogenesis of GA.[1][3] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Lampalizumab, based on data from preclinical and clinical studies.

Mechanism of Action

Lampalizumab selectively binds to complement factor D, a pivotal and rate-limiting serine protease in the alternative complement pathway.[1][3][4] By inhibiting CFD, Lampalizumab prevents the cleavage of Factor B into Ba and Bb. This action blocks the formation of the C3 convertase (C3bBb), a critical amplification step in the pathway.[1][5] The intended therapeutic effect is the reduction of chronic inflammation and subsequent cellular damage that contributes to the progression of geographic atrophy.[3][6] Although the Phase III Chroma and Spectri trials did not meet their primary endpoints of reducing GA lesion enlargement, the study of Lampalizumab has provided significant insights into the role of the complement system in AMD.[2][7][8]

Signaling Pathway of the Alternative Complement Cascade and Lampalizumab's Point of Intervention

Pharmacokinetics (PK)

The pharmacokinetics of Lampalizumab have been characterized through a population PK/PD model developed from data in Phase I and II clinical trials.[9][10] The drug is administered via intravitreal injection.

Absorption and Distribution

Following intravitreal administration, Lampalizumab is distributed throughout the ocular compartments and eventually enters systemic circulation. The model describing its kinetics is a combined ocular/serum target-mediated drug disposition (TMDD) model.[9]

Metabolism and Elimination

Lampalizumab is an antibody fragment, and its elimination is expected to occur via proteolytic catabolism. Its disposition is characterized by target-mediated drug disposition (TMDD), where binding to its target, CFD, influences its clearance.[9] Target-independent linear clearance is predominant in the eye, while target-mediated clearance is the main route in systemic circulation.[4]

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for Lampalizumab derived from the population PK/PD model in patients with geographic atrophy.

| Parameter | Description | Value | Unit |

| Ocular Pharmacokinetics | |||

| ka | Vitreous to aqueous humor transfer rate | 0.033 | h-1 |

| ke,ocular | Ocular elimination rate constant | 0.009 | h-1 |

| t1/2,ocular | Ocular elimination half-life | ~3 | days |

| Vvitreous | Volume of distribution in vitreous | 4.5 | mL |

| Vaqueous | Volume of distribution in aqueous humor | 0.25 | mL |

| Systemic Pharmacokinetics | |||

| ke,systemic | Systemic elimination rate constant | 0.866 | h-1 |

| t1/2,systemic | Systemic elimination half-life | 0.8 | hours |

| Vserum | Volume of distribution in serum | 2570 | mL |

| CLsystemic | Systemic clearance | 2226 | mL/h |

| Target-Related Parameters | |||

| KD (human CFD) | Binding affinity to human CFD | 19.7 | pM |

| kon | Association rate constant | 1.17 x 106 | M-1s-1 |

| koff | Dissociation rate constant | 2.3 x 10-5 | s-1 |

| ksyn,CFD | Zero-order synthesis rate of CFD | 1.15 x 10-9 | M·h-1 |

| kdeg,CFD | First-order degradation rate of CFD | 0.088 | h-1 |

Source: Adapted from Le et al., 2015.[9][11]

Pharmacodynamics (PD)

The pharmacodynamic effect of Lampalizumab is the inhibition of the alternative complement pathway, measured by changes in the levels of complement components in the eye.

Biomarker Analysis

In the Chroma and Spectri trials, aqueous humor samples were analyzed to assess the in vivo effects of Lampalizumab.[12] Treatment with Lampalizumab led to a median reduction in the Bb:CFB ratio of 41% to 43%, indicating successful target engagement and inhibition of the alternative pathway.[12] However, this did not translate into a measurable reduction in downstream C3 processing or total complement activity.[12]

Experimental Protocols

The pharmacokinetic and pharmacodynamic data for Lampalizumab were primarily derived from the MAHALO (Phase II) and the Chroma and Spectri (Phase III) clinical trials.

MAHALO Study (Phase II)

-

Design : A multicenter, randomized, controlled study.

-

Population : Patients with geographic atrophy secondary to AMD.

-

Treatment Arms :

-

Lampalizumab administered monthly by intravitreal injection.

-

Lampalizumab administered every other month by intravitreal injection.

-

Sham control.[3]

-

-

Primary Endpoint : Mean change in GA lesion area from baseline to month 18, measured by fundus autofluorescence (FAF).[3]

Chroma and Spectri Studies (Phase III)

-

Design : Two identically designed, double-masked, multicenter, randomized, sham-controlled trials.[8][13]

-

Population : Patients aged 50 years or older with bilateral GA secondary to AMD and no prior or active choroidal neovascularization.[8]

-

Treatment Arms : Participants were randomized 2:1:2:1 to receive:

-

10 mg of Lampalizumab every 4 weeks.

-

Sham procedure every 4 weeks.

-

10 mg of Lampalizumab every 6 weeks.

-

Sham procedure every 6 weeks.[8]

-

-

Primary Endpoint : Mean change from baseline in GA lesion area at week 48, assessed from centrally read fundus autofluorescence images.[8]

-

Sample Collection for PK/PD : Aqueous humor and serum samples were collected at various time points to measure Lampalizumab and complement factor concentrations.[9][12]

Population PK/PD Modeling Workflow

The development of the integrated ocular and systemic PK/PD model followed a structured workflow.

Conclusion

Lampalizumab is a selective inhibitor of complement factor D that has been studied for the treatment of geographic atrophy. Its pharmacokinetics are complex, characterized by a target-mediated drug disposition model that integrates its behavior in both ocular and systemic compartments. Pharmacodynamic studies confirmed that Lampalizumab effectively engages its target in the eye. While the Phase III trials did not demonstrate clinical efficacy in slowing GA progression, the comprehensive PK/PD modeling and biomarker data generated from the Lampalizumab development program have significantly advanced the understanding of complement-targeted therapies for retinal diseases.

References

- 1. Lampalizumab Overview - Creative Biolabs [creativebiolabs.net]

- 2. Lampalizumab - Wikipedia [en.wikipedia.org]

- 3. Targeting factor D of the alternative complement pathway reduces geographic atrophy progression secondary to age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A mechanistic pharmacokinetic/pharmacodynamic model of factor D inhibition in cynomolgus monkeys by lampalizumab for the treatment of geographic atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Complement Factor D - Creative Biolabs [creative-biolabs.com]

- 6. retina-specialist.com [retina-specialist.com]

- 7. The Role of the Complement Pathway in Clinical Progression of Geographic Atrophy: Analysis of the Phase III Chroma and Spectri Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy and Safety of Lampalizumab for Geographic Atrophy Due to Age-Related Macular Degeneration: Chroma and Spectri Phase 3 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Population Pharmacokinetics and Pharmacodynamics of Lampalizumab Administered Intravitreally to Patients With Geographic Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Population Pharmacokinetics and Pharmacodynamics of Lampalizumab Administered Intravitreally to Patients With Geographic Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CHROMA: Clinical Trial of Lampalizumab for Geographic Atrophy Secondary to Age-Related Macular Degeneration | Institut de la Màcula [old.institutmacula.com]

A Comparative Analysis of the Chemical Structures and Pharmacological Profiles of LAMPA and LSD

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of Lysergic acid 2,4-dimethylazetidide (LAMPA) and Lysergic acid diethylamide (LSD), two potent serotonergic compounds. The document elucidates the critical differences in their chemical structures and explores how these variations influence their pharmacological properties, particularly their interaction with the serotonin (B10506) 5-HT₂A receptor. A comprehensive summary of their receptor binding affinities and in vivo potencies is presented in a structured format. Detailed methodologies for key analytical and pharmacological assays are provided to facilitate further research and development in this area. Furthermore, this guide includes visualizations of the chemical structures and the primary signaling pathway implicated in their psychoactive effects, generated using the DOT language for Graphviz.

Introduction

Lysergic acid diethylamide (LSD) is a well-known semi-synthetic psychedelic compound that has been the subject of extensive scientific and public interest.[1] Its profound effects on consciousness are primarily mediated by its agonist activity at the serotonin 5-HT₂A receptor.[2] In the ongoing exploration of structure-activity relationships of psychedelic compounds, numerous analogs of LSD have been synthesized and studied. Among these is Lysergic acid 2,4-dimethylazetidide (LAMPA), a structural analog of LSD where the N,N-diethylamide group is replaced by a 2,4-dimethylazetidide moiety.[3] This guide aims to provide a detailed technical comparison of the chemical and pharmacological characteristics of LAMPA and LSD, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Structure Differences

The core structural scaffold of both LAMPA and LSD is the tetracyclic ergoline (B1233604) ring system of lysergic acid.[4] The primary distinction between the two molecules lies in the amide substituent at the C-8 position of the ergoline structure.

-

LSD (Lysergic acid diethylamide): Possesses a diethylamide group, which consists of two ethyl chains attached to the amide nitrogen.[5]

-

LAMPA (Lysergic acid 2,4-dimethylazetidide): Features a 2,4-dimethylazetidide ring attached to the amide nitrogen. This azetidine (B1206935) ring introduces a more rigid and sterically defined conformation to the amide group compared to the relatively flexible diethylamide of LSD.[3]

This seemingly subtle structural modification has significant implications for the molecule's interaction with its biological targets and its overall pharmacological profile.

Below is a DOT script representation of the chemical structures of LAMPA and LSD.

Caption: 2D chemical structures of LAMPA and LSD.

Quantitative Pharmacological Data

The structural differences between LAMPA and LSD translate into distinct pharmacological properties. The following table summarizes key quantitative data for these two compounds.

| Parameter | LAMPA | LSD | Reference(s) |

| Molecular Formula | C₂₁H₂₅N₃O | C₂₀H₂₅N₃O | [5][6] |

| Molecular Weight | 335.44 g/mol | 323.44 g/mol | [5][6] |

| 5-HT₂A Receptor Binding Affinity (Kᵢ) | Data not available in reviewed literature | ~1-10 nM | [1] |

| 5-HT₂A Receptor Functional Potency (EC₅₀) | Data not available in reviewed literature | 7.2 nM (in vitro, PI hydrolysis) | [1] |

| In Vivo Potency (ED₅₀, Head-Twitch Response in mice) | 115.9 µg/kg (358.3 nmol/kg) | ~39 µg/kg (~120 nmol/kg) | [7] |

Note: The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT₂A receptor activation and is often used to assess the potential psychedelic-like activity of compounds.

Experimental Protocols

Analytical Differentiation: Gas Chromatography-Mass Spectrometry (GC-MS)

The structural isomerism of LAMPA and LSD allows for their differentiation using GC-MS, primarily through differences in their retention times and mass fragmentation patterns.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

-

Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

-

Injector Temperature: 280 °C

-

Oven Program: Initial temperature of 100 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injection Mode: Splitless.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-550.

Expected Results: LAMPA and LSD will exhibit different retention times under these conditions. Their mass spectra will show a common molecular ion peak (for isobaric isomers if applicable, though LAMPA has a different molecular weight) but will differ in the relative abundance of specific fragment ions due to the different amide substituents. For instance, the fragmentation of the amide side chain will produce characteristic ions for the diethylamino group in LSD and the dimethylazetidide group in LAMPA.[8][9]

Pharmacological Characterization: 5-HT₂A Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ value) of a compound for the 5-HT₂A receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT₂A receptor.

-

Radioligand: [³H]Ketanserin or another suitable 5-HT₂A antagonist radioligand.

-

Non-specific binding control: Mianserin or another high-affinity 5-HT₂A ligand.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Scintillation cocktail and a liquid scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize the 5-HT₂A-expressing cells in ice-cold assay buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kₑ, and varying concentrations of the test compound (LAMPA or LSD).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Functional Activity Assessment: Calcium Mobilization Assay

This assay measures the ability of a compound to activate the Gq-coupled 5-HT₂A receptor, leading to an increase in intracellular calcium concentration.

Materials:

-

HEK293 cells stably expressing the human 5-HT₂A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with kinetic read capability.

Protocol:

-

Cell Plating: Seed the 5-HT₂A-expressing cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Compound Addition: Add varying concentrations of the test compound (LAMPA or LSD) to the wells.

-

Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time using the plate reader.

-

Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).

Signaling Pathway

Both LAMPA and LSD exert their primary psychedelic effects through their agonist activity at the serotonin 5-HT₂A receptor. This receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq alpha subunit.[2]

The following diagram illustrates the canonical 5-HT₂A receptor signaling pathway:

Caption: 5-HT₂A receptor Gq-coupled signaling pathway.

Upon binding of an agonist like LAMPA or LSD, the 5-HT₂A receptor undergoes a conformational change, activating the associated Gq protein. The activated Gq protein then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to a cascade of downstream cellular effects, including the modulation of neuronal excitability, which is thought to underlie the profound psychedelic experiences induced by these compounds.

Conclusion

LAMPA and LSD, while sharing the same ergoline scaffold, exhibit key differences in their chemical structure that lead to distinct pharmacological profiles. The replacement of the flexible diethylamide group in LSD with the more rigid 2,4-dimethylazetidide moiety in LAMPA results in a notable decrease in in vivo potency, as evidenced by head-twitch response studies in mice. Both compounds are believed to exert their primary effects through the 5-HT₂A receptor Gq-coupled signaling pathway. The detailed experimental protocols provided in this guide offer a framework for the analytical differentiation and pharmacological characterization of these and other related lysergamides. Further research, particularly in determining the specific receptor binding affinities and functional potencies of LAMPA at various serotonin receptor subtypes, will be crucial for a more complete understanding of its structure-activity relationships and its potential as a research tool or therapeutic agent.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 3. Colorimetric LAMP/RT-LAMP Protocol [protocols.io]

- 4. connectsci.au [connectsci.au]

- 5. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US2736728A - Preparation of lysergic acid amides - Google Patents [patents.google.com]

- 7. Role of the 5-HT2A receptor in the locomotor hyperactivity produced by phenylalkylamine hallucinogens in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Lamp characterization [bio-protocol.org]

An In-Depth Technical Guide to the In Vitro Binding Affinity of LAMP-2A and LPA Receptors

Executive Summary:

This technical guide provides a comprehensive overview of the in vitro binding characteristics, associated signaling pathways, and relevant experimental methodologies for two distinct molecular targets of significant interest in drug discovery: Lysosome-Associated Membrane Protein 2A (LAMP-2A) and Lysophosphatidic Acid (LPA) Receptors. The initial query for "LAMPA" was ambiguous; therefore, this whitepaper addresses the two most probable scientific interpretations. Both LAMP-2A, a key component of chaperone-mediated autophagy, and LPA receptors, a class of G-protein coupled receptors, represent critical nodes in cellular signaling and disease pathogenesis. This document is intended to serve as a detailed resource for researchers actively engaged in the development of therapeutic agents targeting these pathways.

Section 1: Lysosome-Associated Membrane Protein 2A (LAMP-2A)

Lysosome-Associated Membrane Protein 2A (LAMP-2A) is a critical transmembrane protein that functions as the receptor for chaperone-mediated autophagy (CMA), a selective process for the degradation of cytosolic proteins in lysosomes.[1][2][3] CMA is involved in cellular homeostasis, stress responses, and has been implicated in various diseases, including neurodegenerative disorders and cancer.[3][4] Modulators of LAMP-2A activity are therefore of significant therapeutic interest.

In Vitro Binding Characteristics of LAMP-2A

The in vitro binding interactions of LAMP-2A are primarily centered on its association with chaperone proteins and CMA substrates. Unlike typical receptor-ligand interactions characterized by a single dissociation constant (Kd), the binding events at LAMP-2A are part of a multi-step, protein-protein interaction process.

The cytosolic tail of LAMP-2A is responsible for binding to both the chaperone hsc70 (heat shock cognate 70) and the substrate protein, which contains a KFERQ-like motif.[1][5] It has been demonstrated that the cytosolic tail of LAMP-2A interacts with both hsc70 and the CMA substrate RNase A with comparable affinity.[2][6] This dual binding is thought to increase substrate specificity and facilitate the unfolding and translocation of the substrate into the lysosome.[2][6] The binding of substrates to LAMP-2A is the rate-limiting step in CMA.[3]

Quantitative data on the binding affinity of small molecule modulators directly to LAMP-2A is not widely published. The focus of many studies is on the functional outcomes of CMA modulation. However, the interaction between LAMP-2A and its protein partners is a key area of investigation.

Experimental Protocols: Chaperone-Mediated Autophagy Assays

Assessing the in vitro binding and activity of the CMA pathway involving LAMP-2A requires specialized assays.

1. In Vitro Uptake and Degradation of Substrates by Isolated Lysosomes: This is a functional assay to measure the activity of the CMA pathway.

-

Objective: To quantify the import and degradation of a specific CMA substrate into isolated lysosomes.

-

Methodology:

-

Isolation of Lysosomes: Lysosomes are isolated from cultured cells or animal tissues (e.g., rat liver) through differential centrifugation and density gradients.

-

Substrate Labeling: A known CMA substrate (e.g., GAPDH, RNase A) is radiolabeled (e.g., with ¹²⁵I) or fluorescently tagged.

-

Incubation: Isolated, intact lysosomes are incubated with the labeled substrate in the presence of ATP and a cytosolic chaperone-containing fraction (e.g., reticulocyte lysate).

-

Separation: At various time points, the lysosomes are separated from the incubation medium by centrifugation.

-

Quantification: The amount of substrate imported into the lysosomes is determined by measuring the radioactivity or fluorescence associated with the lysosomal pellet. To measure degradation, the release of acid-soluble radioactivity (for radiolabeled substrates) is quantified.

-

-

Controls: Incubations are performed at 4°C or in the absence of ATP to measure non-specific binding and non-translocation events.

2. Co-immunoprecipitation: This method is used to verify the interaction between LAMP-2A and its binding partners.

-

Objective: To demonstrate the physical association between LAMP-2A and a chaperone (e.g., hsc70) or a substrate protein.

-

Methodology:

-

Cell Lysis: Cells overexpressing tagged versions of the proteins of interest are lysed under non-denaturing conditions.

-

Immunoprecipitation: An antibody specific to one of the proteins (e.g., anti-FLAG for a FLAG-tagged LAMP-2A) is used to pull down the protein and its interacting partners from the cell lysate.

-

Western Blotting: The immunoprecipitated complex is then analyzed by Western blotting using an antibody against the putative interacting protein (e.g., anti-hsc70).

-

Signaling and Workflow Diagrams

Chaperone-Mediated Autophagy (CMA) Signaling Pathway.

Experimental Workflow for In Vitro CMA Assay.

Section 2: Lysophosphatidic Acid (LPA) Receptors

Lysophosphatidic acid (LPA) receptors are a class of G-protein coupled receptors (GPCRs) that are activated by the bioactive lipid LPA. There are at least six recognized LPA receptors (LPA₁₋₆), which are involved in a wide array of physiological and pathological processes, including cell proliferation, migration, wound healing, and cancer.[7] As GPCRs, they represent a highly druggable class of targets.

In Vitro Binding Affinity of LPA Receptor Ligands

The binding affinities of various ligands to LPA receptors are typically determined using radioligand binding assays. These assays provide quantitative measures such as the dissociation constant (Kd) for radioligands and the inhibition constant (Ki) for unlabeled compounds.

| Receptor | Ligand | Assay Type | Binding Affinity | Reference |

| LPA₁ | 1-oleoyl (18:1) LPA | FSA-CIR | KD = 2.08 ± 1.32 nM | [8] |

| LPA₁ | 1-linoleoyl (18:2) LPA | FSA-CIR | KD = 2.83 ± 1.64 nM | [8] |

| LPA₁ | 1-arachidonoyl (20:4) LPA | FSA-CIR | KD = 2.59 ± 0.481 nM | [8] |

| LPA₁ | 1-palmitoyl (16:0) LPA | FSA-CIR | KD = 1.69 ± 0.1 nM | [8] |

| LPA₁ | ONO-9780307 (antagonist) | BSI | Kd = 9.90 ± 4.55 nM | [9] |

| LPA₁-₃ | Various agonists/antagonists | Docking studies | (Qualitative) | [7] |

FSA-CIR: Free-solution assay with compensated interferometric reader; BSI: Backscattering interferometry.

Experimental Protocols: Radioligand Binding Assays for GPCRs

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a GPCR.[10]

1. Saturation Binding Assay:

-

Objective: To determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand.[10][11]

-

Methodology:

-

Membrane Preparation: Membranes expressing the LPA receptor of interest are prepared from cultured cells or tissues.[12]

-

Incubation: A fixed amount of membrane preparation is incubated with increasing concentrations of a specific radiolabeled LPA analog (e.g., [³H]LPA).

-

Determination of Non-specific Binding: For each concentration, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand to saturate the receptors and measure non-specific binding.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[12]

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The resulting data are plotted and fitted to a saturation binding curve to derive Bmax and Kd.

-

2. Competition Binding Assay:

-

Objective: To determine the affinity (Ki) of an unlabeled test compound for the receptor.[10][11]

-

Methodology:

-

Membrane Preparation: Similar to the saturation assay.

-

Incubation: A fixed amount of membrane preparation is incubated with a fixed concentration of the radioligand (typically at or below its Kd) and a range of concentrations of the unlabeled test compound.

-

Separation and Quantification: The separation and quantification steps are the same as in the saturation assay.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing ligand. The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Signaling and Workflow Diagrams

Generalized G-Protein Coupled Receptor (GPCR) Signaling Pathway for LPA Receptors.

General Workflow for a Radioligand Binding Assay.

References

- 1. Chaperone-mediated autophagy - Wikipedia [en.wikipedia.org]

- 2. Structure of transmembrane domain of lysosome-associated membrane protein type 2a (LAMP-2A) reveals key features for substrate specificity in chaperone-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of LAMP-2A as potential biomarkers for glioblastoma development by modulating apoptosis through N-CoR degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of LAMP-2A as potential biomarkers for glioblastoma development by modulating apoptosis through N-CoR degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure of Transmembrane Domain of Lysosome-associated Membrane Protein Type 2a (LAMP-2A) Reveals Key Features for Substrate Specificity in Chaperone-mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Edg-Like LPA Receptor-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

Unraveling LAMPA: A Technical Guide to Stability and Degradation for Drug Development Professionals

Introduction

The stability of a drug candidate is a critical attribute that profoundly influences its safety, efficacy, and shelf-life. For novel therapeutic agents such as Lysosomotropic Agents with P-glycoprotein inhibitory activity (LAMPA), a thorough understanding of their stability profile and degradation pathways is paramount for successful drug development. This technical guide provides an in-depth overview of the stability of LAMPA, its degradation products, and the analytical methodologies employed for their characterization. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the preclinical and clinical development of this promising class of molecules.

Forced degradation studies are a cornerstone of drug development, providing crucial insights into the intrinsic stability of a drug substance.[1][2][3] These studies involve subjecting the drug to a variety of stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to accelerate its degradation.[2][4] The primary objectives of such studies are to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[1] The International Council for Harmonisation (ICH) provides regulatory guidance on conducting forced degradation and stability studies.[1][2]

Quantitative Stability Data

A comprehensive understanding of a drug candidate's stability requires quantitative data generated under various environmental conditions. The following tables summarize the stability of a hypothetical LAMPA compound under different stress conditions.

Table 1: Stability of LAMPA Under Hydrolytic Conditions

| pH | Temperature (°C) | Duration (days) | LAMPA Remaining (%) | Major Degradation Products (Relative %) |

| 1.2 (Acidic) | 60 | 7 | 85.2 | DP1 (8.5%), DP2 (4.1%) |

| 7.0 (Neutral) | 60 | 7 | 98.5 | Not Detected |

| 9.0 (Basic) | 60 | 7 | 70.3 | DP3 (15.2%), DP4 (10.1%) |

Table 2: Stability of LAMPA Under Oxidative and Thermal Stress

| Condition | Temperature (°C) | Duration (hours) | LAMPA Remaining (%) | Major Degradation Products (Relative %) |

| 3% H₂O₂ | 25 | 24 | 65.8 | DP5 (20.1%), DP6 (8.7%) |

| Dry Heat | 80 | 48 | 92.1 | DP7 (5.3%) |

Table 3: Photostability of LAMPA

| Light Source | Intensity | Duration | LAMPA Remaining (%) | Major Degradation Products (Relative %) |

| UV Lamp (254 nm) | 1.2 million lux hours | 24 hours | 78.4 | DP8 (12.5%), DP9 (5.9%) |

| Visible Light | 200 watt-hours/m² | 24 hours | 95.2 | Not Detected |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of stability studies. The following are generalized protocols for the key experiments cited in this guide.

Forced Degradation Studies

Forced degradation studies are conducted to identify the likely degradation products of a drug substance, which is a critical part of the drug development process.[1]

1. Acid and Base Hydrolysis:

-

Procedure: A solution of LAMPA (typically 1 mg/mL) is prepared in 0.1 M HCl (acid hydrolysis) and 0.1 M NaOH (base hydrolysis).[5]

-

Conditions: The solutions are typically incubated at a controlled temperature (e.g., 60°C) for a specified period (e.g., up to 7 days). Samples are withdrawn at various time points.[4]

-

Analysis: The samples are neutralized and then analyzed by a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the amount of remaining LAMPA and the formation of degradation products.[6]

2. Oxidative Degradation:

-

Procedure: A solution of LAMPA is treated with an oxidizing agent, commonly hydrogen peroxide (e.g., 3% H₂O₂).[5]

-

Conditions: The reaction is typically carried out at room temperature for 24 hours.

-

Analysis: The reaction mixture is analyzed by HPLC to quantify the degradation.

3. Thermal Degradation:

-

Procedure: A solid sample of LAMPA is exposed to dry heat in a temperature-controlled oven (e.g., 80°C) for an extended period (e.g., 48 hours).[7]

-

Analysis: The sample is dissolved in a suitable solvent and analyzed by HPLC.

4. Photostability Testing:

-

Procedure: Solid LAMPA or a solution of LAMPA is exposed to light sources as specified by ICH Q1B guidelines.[3][8] This includes exposure to a combination of cool white fluorescent and near-ultraviolet lamps.[4]

-

Conditions: The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt-hours per square meter.[5][8] A control sample is kept in the dark to differentiate between light-induced and thermal degradation.

-

Analysis: Samples are analyzed by HPLC for any changes in purity and impurity profiles.

Stability-Indicating HPLC Method

A validated stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient from its degradation products.

-

Chromatographic System: A typical Reverse-Phase HPLC (RP-HPLC) system with a C18 column is used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

-

Detection: A UV detector is used to monitor the elution of LAMPA and its degradation products at a wavelength where all compounds have adequate absorbance.

-

Validation: The method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.

Caption: Proposed mechanism of LAMPA action.

Caption: Workflow for LAMPA stability testing.

Conclusion

A thorough investigation of the stability and degradation products of LAMPA is a non-negotiable step in its development as a therapeutic agent. The data and protocols outlined in this guide provide a framework for the systematic evaluation of LAMPA's stability profile. Understanding the degradation pathways not only aids in the development of stable formulations but also ensures the safety of the drug product by identifying potentially toxic degradation products. The use of robust, validated analytical methods is critical for generating reliable data to support regulatory submissions and to ensure the delivery of a safe and effective drug to patients.

References

- 1. onyxipca.com [onyxipca.com]

- 2. ecv.de [ecv.de]

- 3. skpharmteco.com [skpharmteco.com]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs [mdpi.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ikev.org [ikev.org]

The Core Mechanism of LAMP: An In-depth Technical Guide to Nucleic Acid Amplification

For Researchers, Scientists, and Drug Development Professionals

Loop-Mediated Isothermal Amplification (LAMP) has emerged as a powerful and versatile nucleic acid amplification technique, offering a rapid, sensitive, and specific alternative to traditional Polymerase Chain Reaction (PCR) methods.[1][2] Its isothermal nature obviates the need for sophisticated thermal cycling equipment, making it particularly suitable for point-of-care diagnostics and resource-limited settings.[1][2] This technical guide provides a comprehensive exploration of the core principles of LAMP, detailed experimental methodologies, and a comparative analysis of its performance.

The Fundamental Principles of LAMP

At its core, LAMP is a single-tube technique that amplifies DNA at a constant temperature, typically between 60-65°C.[3] This is achieved through the synergistic action of a unique set of primers and a DNA polymerase with high strand displacement activity, most commonly Bacillus stearothermophilus (Bst) DNA polymerase.[3][4]

The Key Players: Primers and Polymerase

Primers: Unlike PCR, which utilizes a pair of primers, LAMP employs a set of four to six primers that recognize six to eight distinct regions on the target DNA. This high number of target-specific sequences contributes significantly to the assay's specificity.[1][2][3] The four core primers are:

-

Forward Inner Primer (FIP): This chimeric primer is crucial for the formation of the initial loop structure. It consists of a sequence complementary to the F2c region at its 3' end and a sequence identical to the F1c region at its 5' end.

-

Backward Inner Primer (BIP): Similar to the FIP, the BIP is a chimeric primer containing a sequence complementary to the B2c region at its 3' end and a sequence identical to the B1c region at its 5' end.

-

Forward Outer Primer (F3): This primer binds to the F3c region, upstream of the F2 region.

-

Backward Outer Primer (B3): This primer binds to the B3c region, upstream of the B2 region.

To accelerate the amplification process, two additional Loop Primers can be included:

-

Forward Loop Primer (LF): Binds to the loop region formed by the FIP.

-

Backward Loop Primer (LB): Binds to the loop region formed by the BIP.

Bst DNA Polymerase: This enzyme is the workhorse of the LAMP reaction. Its key characteristic is its robust strand displacement activity, which allows it to synthesize new DNA strands while simultaneously displacing the existing complementary strand. This eliminates the need for a high-temperature denaturation step, a hallmark of PCR.[4]

The Two Phases of Amplification

The LAMP reaction proceeds in two distinct phases: an initial, non-cyclical step and a subsequent cycling amplification step.

Initial Step: Generating the Dumbbell Structure

-

The process begins with the FIP hybridizing to the target DNA and initiating complementary strand synthesis.

-

The F3 primer then binds upstream and initiates strand displacement synthesis, displacing the newly synthesized strand that is linked to the FIP.

-

This displaced single-stranded DNA has a self-complementary sequence at its 5' end (from the F1c region of the FIP), which allows it to form a loop structure.

-

This structure then serves as a template for the BIP and B3 primers to act in a similar manner on the other end of the target sequence.

-

The end result of this initial phase is a dumbbell-like DNA structure with loops at both ends. This structure is the starting point for the exponential amplification phase.

Cycling Amplification: The Heart of LAMP

-

The dumbbell structure provides multiple priming sites for the inner primers. The FIP binds to the loop on the 3' end of the dumbbell and initiates strand displacement synthesis. This regenerates the 3' end loop and creates a new, larger dumbbell structure.

-

Simultaneously, the BIP can bind to the loop on the other end of the original dumbbell, also initiating strand displacement.

-

This process continues in a self-priming manner, with the inner primers continuously annealing to the newly formed loops and extending, leading to the formation of long concatemers of the target DNA. These concatemers consist of alternating repeats of the target sequence in both sense and antisense orientations.

-

The loop primers (LF and LB) can also anneal to the loops of the dumbbell structures, further accelerating the amplification process by providing additional starting points for DNA synthesis.

Experimental Design and Protocols

A successful LAMP assay relies on careful primer design and optimized reaction conditions.

Best Practices for LAMP Primer Design

Designing effective LAMP primers is more complex than for PCR due to the number of primers and their intricate interactions. Several key parameters must be considered:

-

GC Content: Aim for a GC content between 40% and 65% for all primers.[5][6]

-

Melting Temperature (Tm): The Tm of the F1c and B1c regions should be around 64-66°C, while the F2, B2, F3, and B3 regions should have a Tm of approximately 59-61°C.[7]

-

Secondary Structures: Primers should be designed to minimize the formation of hairpins and self-dimers.[1][5][6]

-

Primer Distances: The distance between the 5' ends of the F2 and B2 regions should be between 120 and 160 base pairs. The loop-forming regions (5' of F2 to 3' of F1 and 5' of B2 to 3' of B1) should be between 40 and 60 base pairs.[5][6][7]

-

Software Tools: Due to the complexity of these parameters, it is highly recommended to use specialized primer design software such as PrimerExplorer or the NEB LAMP Primer Design Tool.[8]

A Typical LAMP Experimental Protocol

The following is a general protocol for a 25 µL LAMP reaction. Optimization of primer concentrations, magnesium sulfate, and temperature may be necessary for specific targets.

Reaction Mixture:

| Component | Volume (µL) | Final Concentration |

| 10X Isothermal Amplification Buffer | 2.5 | 1X |

| 100 mM MgSO₄ | 1.5 | 6 mM |

| 10 mM dNTP Mix | 3.5 | 1.4 mM each |

| 25X FIP/BIP Primer Mix | 1.0 | 1.6 µM |

| 25X F3/B3 Primer Mix | 1.0 | 0.2 µM |

| 25X LoopF/LoopB Primer Mix (Optional) | 1.0 | 0.4 µM |

| Bst 2.0 DNA Polymerase (8,000 U/mL) | 1.0 | 320 U/mL |

| DNA Template | variable | >10 copies |

| Nuclease-free Water | to 25.0 | - |

Procedure:

-

Reaction Setup: It is crucial to set up LAMP reactions on ice to prevent premature amplification.[5] Running a no-template control (NTC) is essential to detect any potential contamination.[5][7]

-

Incubation: Incubate the reaction at a constant temperature of 65°C for 30-60 minutes.

-

Inactivation: Terminate the reaction by heating at 80°C for 10 minutes.

-

Detection: Analyze the amplification products using one of the methods described below.

Data Presentation and Interpretation

A key advantage of LAMP is the variety of methods available for detecting the amplified product.

Detection Methods

-

Gel Electrophoresis: The concatemeric nature of LAMP products results in a characteristic ladder-like pattern of multiple bands on an agarose (B213101) gel.[9]

-

Real-time Fluorescence: The inclusion of an intercalating dye (e.g., SYBR Green) allows for the real-time monitoring of DNA amplification.[2] A positive reaction is indicated by a sigmoidal amplification curve.

-

Colorimetric Detection: This method relies on a visible color change.

-

pH-based: The incorporation of dNTPs during amplification releases protons, leading to a decrease in pH. A pH-sensitive dye (e.g., phenol (B47542) red) will change color in a positive reaction.[10]

-

Metal Ion Indicators: Dyes like calcein (B42510) can be used, which fluoresce upon chelating with magnesium ions. As pyrophosphate is produced during amplification, it sequesters magnesium, leading to a change in fluorescence.[3][11]

-

-

Turbidity: The accumulation of magnesium pyrophosphate, a byproduct of the reaction, increases the turbidity of the reaction mixture, which can be measured in real-time.[9]

Interpreting the Results

-

Positive Result:

-

Gel Electrophoresis: A ladder of bands.

-

Real-time Fluorescence: A sigmoidal amplification curve that crosses a predetermined threshold.

-

Colorimetric (pH-based): A distinct color change (e.g., from red to yellow for phenol red).[10]

-

Turbidity: An increase in optical density.

-

-

Negative Result:

-

Gel Electrophoresis: No bands or only primer bands.

-

Real-time Fluorescence: No significant increase in fluorescence.

-

Colorimetric (pH-based): No color change.

-

Turbidity: No significant increase in optical density.

-

-

No-Template Control (NTC): The NTC should always be negative. Amplification in the NTC indicates contamination.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No amplification in positive samples | - Inactive enzyme or reagents- Poor primer design- Incorrect reaction temperature- Inhibitors in the sample | - Use fresh reagents- Redesign and validate primers- Optimize reaction temperature (60-68°C)- Purify the DNA template |

| Amplification in the no-template control (NTC) | - Carryover contamination- Primer-dimer formation | - Use dedicated pre- and post-amplification areas- Use aerosol-resistant pipette tips- Redesign primers to minimize self-annealing |

| Inconsistent results | - Pipetting errors- Incomplete mixing of reagents- Variability in template quality | - Ensure accurate pipetting- Thoroughly mix the master mix before aliquoting- Use a consistent DNA extraction method |

Quantitative Data and Performance Comparison

LAMP is renowned for its high sensitivity and speed. The following table summarizes a comparison of LAMP with PCR-based methods for the detection of various targets.

| Target | Method | Sensitivity (Limit of Detection) | Specificity | Speed (Time to Result) | Reference |

| Foodborne Microorganisms | LAMP | 96.6% | 97.6% | 30-60 min | [1] |

| Foodborne Microorganisms | PCR | 95.6% | 98.7% | 2-3 hours | [1] |

| Alternaria solani | LAMP | 10-fold > conventional PCR | Higher than qPCR | < 60 min | [11][12] |

| Alternaria solani | Conventional PCR | 10 ng | - | > 2 hours | [11] |

| Alternaria solani | Nested PCR | 100-fold > LAMP | - | > 3 hours | [12] |

| Alternaria solani | qPCR | 10-fold > Nested PCR | Lower than LAMP | ~1.5 hours | [11][12] |

| SARS-CoV-2 (Direct Swab) | RT-LAMP | 71% vs RT-qPCR | High | ~45 min | [4] |

| SARS-CoV-2 (Direct Swab) | RT-qPCR | - | High | > 2 hours | [4] |

| SARS-CoV-2 (Clinically relevant samples, Ct <35) | RT-LAMP | 82% | >98% | ~1 hour | [12][13][14] |

| SARS-CoV-2 (Clinically relevant samples, Ct <35) | Direct RT-PCR | 98% | >98% | ~1 hour | [12][13][14] |

Visualizing the LAMP Process

To better understand the intricate steps and relationships within the LAMP reaction, the following diagrams have been generated using Graphviz.

The Logical Relationship of LAMP Components

Caption: Logical flow of LAMP components and process.

The Experimental Workflow of LAMP

Caption: A typical experimental workflow for a LAMP assay.

Conclusion

Loop-Mediated Isothermal Amplification represents a significant advancement in nucleic acid amplification technology. Its simplicity, rapidity, specificity, and high sensitivity make it a valuable tool for a wide range of applications, from molecular diagnostics to environmental monitoring. By understanding the core principles of the LAMP mechanism, adhering to best practices in experimental design, and correctly interpreting the results, researchers, scientists, and drug development professionals can effectively leverage this powerful technique to accelerate their work and achieve their research goals.

References

- 1. youtube.com [youtube.com]

- 2. neb.com [neb.com]

- 3. neb.com [neb.com]

- 4. Comparison of RT-LAMP and RT-qPCR assays for detecting SARS-CoV-2 in the extracted RNA and direct swab samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. primerexplorer.eiken.co.jp [primerexplorer.eiken.co.jp]

- 6. researchgate.net [researchgate.net]

- 7. media.neb.com [media.neb.com]

- 8. neb.com [neb.com]

- 9. Detecting amplicons of loop‐mediated isothermal amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A colorimetric RT-LAMP assay and LAMP-sequencing for detecting SARS-CoV-2 RNA in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimization of loop-mediated isothermal amplification (LAMP) assay for robust visualization in SARS-CoV-2 and emerging variants diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medrxiv.org [medrxiv.org]

- 13. medrxiv.org [medrxiv.org]

- 14. researchgate.net [researchgate.net]

The Ascendancy of Isothermal Amplification: A Technical Guide to the Advantages of LAMP Over PCR for Diagnostics

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of molecular diagnostics, the demand for faster, more accessible, and cost-effective testing solutions has never been greater. While Polymerase Chain Reaction (PCR) has long been the gold standard, Loop-Mediated Isothermal Amplification (LAMP) has emerged as a powerful alternative, offering significant advantages in various diagnostic applications. This in-depth technical guide provides a comprehensive overview of the core advantages of LAMP compared to PCR, tailored for researchers, scientists, and drug development professionals.

Executive Summary

Loop-Mediated Isothermal Amplification (LAMP) presents a paradigm shift in nucleic acid amplification, offering a simple, rapid, and robust alternative to the well-established PCR technique. Key advantages of LAMP include its isothermal nature, which eliminates the need for sophisticated thermal cyclers, leading to significantly faster turnaround times and lower costs. Furthermore, LAMP exhibits high sensitivity and specificity, often comparable or even superior to PCR, and demonstrates greater tolerance to common inhibitors found in clinical samples. These attributes position LAMP as an ideal technology for point-of-care diagnostics, field-based testing, and high-throughput screening in resource-limited settings.

Fundamental Principles: A Tale of Two Amplification Strategies

The core difference between LAMP and PCR lies in their amplification mechanisms. PCR relies on thermal cycling, a series of precisely controlled temperature changes, to denature the DNA, anneal primers, and extend the new DNA strand.[1][2][3] In contrast, LAMP operates at a constant temperature (typically 60-65°C), utilizing a unique strand-displacing DNA polymerase and a set of four to six primers that recognize multiple distinct regions on the target sequence.[1][4][5]

The PCR Workflow: A Cyclical Process

The PCR process involves three key steps repeated over multiple cycles:

-

Denaturation: The reaction is heated to ~95°C to separate the double-stranded DNA template.

-

Annealing: The temperature is lowered to 50-65°C to allow primers to bind to their complementary sequences on the single-stranded DNA.

-

Extension: The temperature is raised to ~72°C, the optimal temperature for the DNA polymerase to synthesize new DNA strands.

This cyclical process, while effective, necessitates a thermal cycler to precisely control the temperature changes, contributing to the overall time and cost of the assay.[1][2]

The LAMP Workflow: Isothermal and Efficient

LAMP's isothermal nature is its defining feature.[1][2] The use of a strand-displacing polymerase, such as Bst polymerase, allows for continuous amplification without the need for temperature cycling.[6][7] The intricate primer design, which includes forward and backward inner primers, and outer primers, leads to the formation of a stem-loop DNA structure that serves as the template for subsequent exponential amplification.[7][8] This results in the rapid accumulation of a large amount of amplified product.

Quantitative Comparison: LAMP vs. PCR

The practical advantages of LAMP over PCR become evident when comparing their performance across key diagnostic metrics.

Speed: Time to Result

One of the most significant advantages of LAMP is its speed. Due to its isothermal nature and high amplification efficiency, LAMP assays can often be completed in under 30 minutes, a fraction of the time required for a typical PCR run, which can take 2-3 hours.[1][2] Some optimized LAMP protocols can yield results in as little as 20 minutes.[1] This rapid turnaround is critical in clinical settings where timely diagnosis can significantly impact patient outcomes and in outbreak situations where rapid screening is essential.

| Parameter | LAMP | PCR |

| Time to Result | 20-60 minutes[1][2] | 2-3 hours[1] |

Cost-Effectiveness: Reagents and Equipment